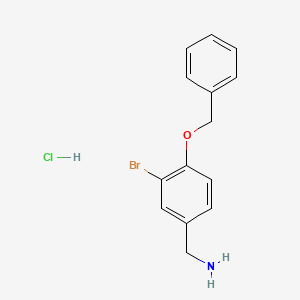
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride
Übersicht
Beschreibung
Benzenemethanamine, 3-bromo-4-(phenylmethoxy)-, hydrochloride is a useful research compound. Its molecular formula is C14H15BrClNO and its molecular weight is 328.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride, also referred to as a pyridinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C₁₈H₃₀ClN₃O
- Molecular Weight : 355.912 g/mol
- CAS Number : 110177-28-1
Research indicates that compounds similar to 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride may interact with calcium signaling pathways. Specifically, they have been shown to modulate NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) signaling, which is crucial in various physiological processes including T cell activation and cardiac function.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit NAADP-induced calcium release in various cell types. For instance, studies have shown that it effectively antagonizes antigen-dependent reactivation of rat effector T cells with an IC50 value of approximately 1.7 µM . This suggests a significant role in modulating immune responses.
In Vivo Studies
In vivo investigations using models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), revealed that administration of the compound resulted in a notable reduction in CNS-infiltrating T cells. This inhibition was associated with a decrease in the reactivation of effector T cells, indicating potential therapeutic applications in autoimmune conditions .
Case Studies
- Autoimmunity : A study explored the effects of the compound on EAE models, demonstrating that it could reduce T cell infiltration into the central nervous system by approximately 50%, highlighting its potential as an immunomodulatory agent.
- Cardiovascular Applications : Another investigation focused on its effects on cardiomyocytes, revealing that modulation of NAADP/Ca²⁺ signaling may provide new avenues for treating cardiac arrhythmias .
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Antagonizes NAADP-induced Ca²⁺ release; IC50 = 1.7 µM for T cell reactivation |
| In Vivo | Reduces CNS-infiltrating T cells by ~50% in EAE models |
| Applications | Potential use in treating autoimmune diseases and cardiac arrhythmias |
Eigenschaften
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDDFMXFQHILTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















